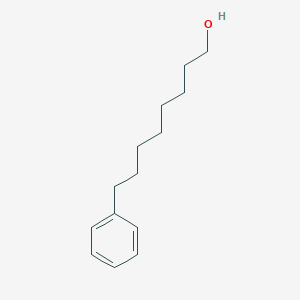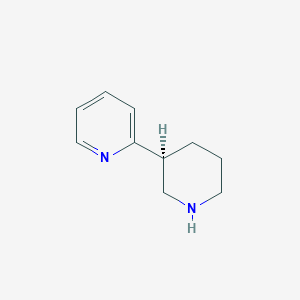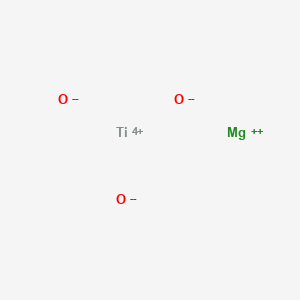
8-Phényloctan-1-ol
Vue d'ensemble
Description
8-Phenyloctan-1-ol is an organic compound with the molecular formula C14H22O. It is a colorless liquid that is not miscible with water. This compound is characterized by an octanol chain attached to a phenyl group, making it a member of the alcohol family.
Applications De Recherche Scientifique
8-Phenyloctan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for complex molecules.
Biology: In biological studies, it can be used as a solvent or reagent in biochemical assays.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug development.
Industry: It is used in the manufacture of fragrances and flavors due to its pleasant odor. .
Mécanisme D'action
Target of Action
This compound is a primary alcohol and is often used as a building block for synthesis .
Pharmacokinetics
Its octanol-water partition coefficient (log kow) is estimated to be 451 , suggesting it is relatively lipophilic and could potentially cross biological membranes.
Action Environment
It is recommended to be stored at -20°c and protected from light and moisture to maintain its stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Phenyloctan-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromo-3-phenylpropane with a suitable Grignard reagent, followed by hydrolysis. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent .
Industrial Production Methods: In industrial settings, the production of 8-Phenyloctan-1-ol may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This method is preferred due to its efficiency and scalability. The reaction is usually carried out under high pressure and temperature, using a metal catalyst such as palladium or platinum .
Types of Reactions:
Oxidation: 8-Phenyloctan-1-ol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form 8-phenyloctane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: 8-Phenyloctanal (aldehyde), 8-Phenyloctanoic acid (carboxylic acid)
Reduction: 8-Phenyloctane
Substitution: 8-Phenyloctyl chloride
Comparaison Avec Des Composés Similaires
1-Phenyloctane: Similar structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
8-Phenyloctanal: The aldehyde form of 8-Phenyloctan-1-ol, which is more reactive towards nucleophiles.
8-Phenyloctanoic acid: The carboxylic acid form, which has different solubility and reactivity properties
Uniqueness: 8-Phenyloctan-1-ol is unique due to its combination of a long alkyl chain and a phenyl group, along with a hydroxyl functional group. This combination allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry .
Propriétés
IUPAC Name |
8-phenyloctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12,15H,1-4,6,9-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIGATOGROSKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333734 | |
| Record name | 8-phenyloctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10472-97-6 | |
| Record name | 8-phenyloctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)
![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)








